![molecular formula C23H26N4O3S B2803503 6-(5-{2-[4-(Propane-2-sulfonyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile CAS No. 2415628-48-5](/img/structure/B2803503.png)
6-(5-{2-[4-(Propane-2-sulfonyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an organic molecule that contains several functional groups, including a pyridine ring, a pyrrole ring, and a sulfonyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrrole and pyridine rings might be formed through cyclization reactions . The sulfonyl group could be introduced through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a pyridine ring (a six-membered ring with one nitrogen atom), a pyrrole ring (a five-membered ring with one nitrogen atom), and a propane-2-sulfonyl group attached to a phenyl ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of the pyridine and pyrrole rings suggests that it might undergo electrophilic aromatic substitution reactions . The sulfonyl group could potentially be involved in substitution reactions as well .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings might make it a base. The sulfonyl group could make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications
Catalytic Applications and Synthesis Efficiency Research by Zhang et al. (2016) explores the use of magnetically separable graphene oxide anchored sulfonic acid nanoparticles for catalyzing the synthesis of pyridine derivatives, demonstrating high efficiency and reusability in green solvents under microwave irradiation RSC Advances. This study emphasizes the material's catalytic performance and environmental benefits, potentially applicable to the synthesis processes of complex pyridine compounds like 6-(5-{2-[4-(Propane-2-sulfonyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile.
Antimicrobial and Anticancer Properties Elewa et al. (2021) synthesized new pyridine derivatives, assessing their antimicrobial and antitumor activities Synthetic Communications. The study indicates that pyridine derivatives exhibit significant biological activities, suggesting the potential of this compound in similar applications.
Molecular Docking and In Vitro Screening Flefel et al. (2018) conducted molecular docking and in vitro screenings of novel pyridine derivatives against GlcN-6-P synthase, revealing moderate to good binding energies and antimicrobial, antioxidant activities Molecules. This highlights the compound's potential in targeted molecular interactions and pharmaceutical applications.
Structural and Mechanistic Insights Kimbaris et al. (2004) investigated the synthesis and structural transformation of pyridine derivatives, uncovering mechanisms that could inform the synthesis of complex molecules like this compound Tetrahedron.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[5-[2-(4-propan-2-ylsulfonylphenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-16(2)31(29,30)21-6-3-17(4-7-21)9-23(28)27-14-19-12-26(13-20(19)15-27)22-8-5-18(10-24)11-25-22/h3-8,11,16,19-20H,9,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKODTDHPIMKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,6-Difluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2803420.png)

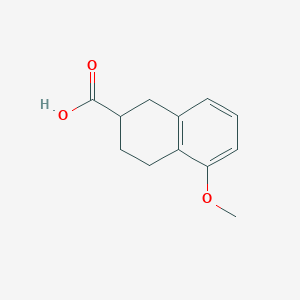
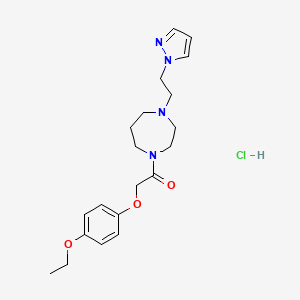
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide](/img/structure/B2803425.png)
![N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2803426.png)
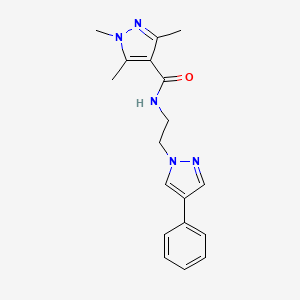
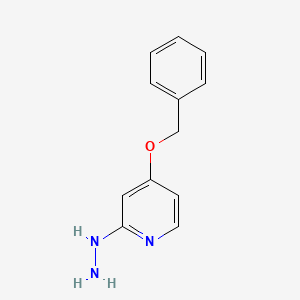
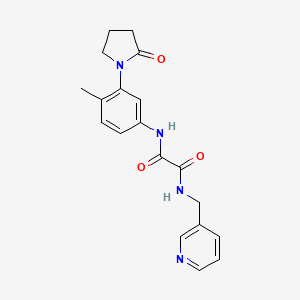
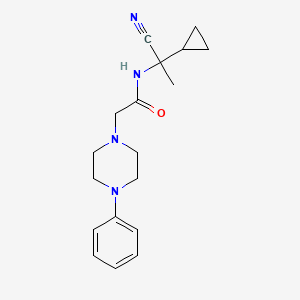
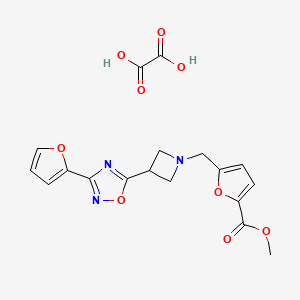
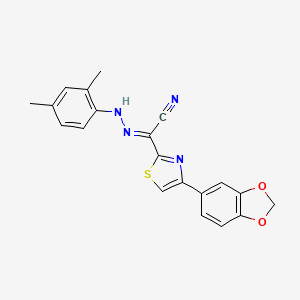
![2-chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride](/img/structure/B2803439.png)
![4-butoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2803440.png)